Potassium dimethylnaphthalenesulfonate
Description
Potassium dimethylnaphthalenesulfonate is an organic sulfonate salt characterized by a naphthalene backbone substituted with two methyl groups and a sulfonate group, neutralized by potassium. The potassium variant likely exhibits similar structural features but with differences in solubility and ionic interactions due to the potassium cation.
Sulfonates like this are widely used as surfactants, dispersants, and stabilizers in industrial applications, including concrete additives, pesticides, and emulsion polymerization . Their anionic head groups and hydrophobic aromatic tails enable micelle formation and surface tension reduction.
Properties
CAS No. |
85409-98-9 |
|---|---|
Molecular Formula |
C12H11KO3S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
potassium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.K/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
FXLIRIZRZOEABT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Dimethylnaphthalene
The key initial step in preparing potassium dimethylnaphthalenesulfonate is the sulfonation of dimethylnaphthalene. This involves introducing a sulfonic acid group (-SO3H) into the aromatic ring of dimethylnaphthalene.
Starting Material : Dimethylnaphthalene isomers, typically 2,6-dimethylnaphthalene, are used as substrates. These can be obtained by alkylation of naphthalene or methylnaphthalene with methanol or other alkylating agents catalyzed by zeolites or metal catalysts.
Sulfonation Agent : Concentrated or fuming sulfuric acid is employed as the sulfonating agent. The reaction is carried out at elevated temperatures ranging from 100 to 180 degrees Celsius, with reaction times from 0.5 to 3 hours depending on temperature and desired conversion.
Reaction Conditions : The sulfonation is typically conducted by melting the dimethylnaphthalene and adding sulfuric acid rapidly, which causes a temperature rise. The reaction mixture is maintained at the target temperature to ensure complete sulfonation. The product is a mixture containing dimethylnaphthalenesulfonic acid and unreacted dimethylnaphthalene.
Separation : After sulfonation, water is added to dissolve the sulfonated product, forming an aqueous layer containing dimethylnaphthalenesulfonic acid and an organic layer with unreacted dimethylnaphthalene. These layers are separated by decantation or using a separatory funnel.
| Parameter | Typical Range/Value |
|---|---|
| Sulfonation temperature | 100–180 °C |
| Sulfuric acid molar ratio | 0.6 to 0.9 mol per mol substrate |
| Reaction time | 0.5 to 3 hours |
| Water added post-reaction | ~12.5 mol per mol substrate |
| Sulfonation yield | ~97.5% (theoretical yield) |
Neutralization to Potassium Salt
Once the sulfonic acid derivative is isolated in aqueous solution, it is neutralized to form the potassium salt:
Neutralizing Agent : Potassium hydroxide or potassium carbonate is commonly used to neutralize the sulfonic acid group, yielding this compound.
Process : The aqueous sulfonic acid solution is reacted with the potassium base under controlled pH conditions until neutralization is complete. This step may be accompanied by stirring and mild heating to ensure homogeneity.
Isolation : The potassium salt can be isolated by evaporation, crystallization, or precipitation methods depending on the desired purity and physical form.
Alternative Approaches and Catalytic Methods
While direct sulfonation is the primary industrial method, some patents and studies explore catalytic alkylation and isomerization steps to optimize the precursor dimethylnaphthalene isomers before sulfonation:
Alkylation of Naphthalene : Alkylation of naphthalene with methanol or olefins in the presence of zeolite catalysts such as beta zeolite or Pt/Ba/K on L zeolite can produce dimethylnaphthalene isomers with high selectivity towards the 2,6-isomer, which is preferred for sulfonation.
Isomerization : Post-alkylation isomerization steps can improve the yield of the desired dimethylnaphthalene isomer, which upon sulfonation leads to higher purity this compound.
Summary of Preparation Method Steps
Research Data and Yields
Sulfonation yields of naphthalene sulfonic acid derivatives typically approach theoretical values (~97.5%) when reaction parameters are optimized.
Alkylation and isomerization steps yield dimethylnaphthalene isomers with high selectivity to the 2,6-isomer, which is crucial for the quality of the final sulfonate salt.
The neutralization step is generally quantitative, with potassium salts obtained in high purity suitable for industrial use.
Chemical Reactions Analysis
Types of Reactions
Potassium dimethylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Use
In agriculture, potassium dimethylnaphthalenesulfonate serves as an inert ingredient in pesticide formulations. It enhances the efficacy of active ingredients by improving their dispersion and stability in aqueous solutions. The U.S. Environmental Protection Agency has recognized its role in formulations applied to crops and raw agricultural commodities, emphasizing its safety profile when used appropriately .
Table 1: Applications in Agriculture
| Application Type | Description |
|---|---|
| Pesticide Formulations | Acts as a dispersant and emulsifier |
| Crop Protection | Enhances the effectiveness of active ingredients |
| Safety Assessment | Approved by regulatory agencies for use in food |
Cosmetic Formulations
This compound is increasingly utilized in cosmetic products as a rheology modifier and emulsifier. Its ability to stabilize emulsions makes it valuable in skin care formulations, shampoos, and conditioners. Recent studies highlight its effectiveness in enhancing the texture and performance of cosmetic products while ensuring safety for consumers .
Table 2: Cosmetic Applications
| Product Type | Functionality |
|---|---|
| Skin Care Products | Emulsifier and stabilizer |
| Hair Care Products | Rheology modifier for improved texture |
| Make-up | Enhances product stability and performance |
Pharmaceutical Formulations
In pharmaceuticals, this compound is used to improve the bioavailability of drug formulations. Its surfactant properties facilitate the solubilization of poorly soluble drugs, enhancing their absorption through biological membranes. This application is particularly relevant in developing topical formulations where skin penetration is crucial .
Table 3: Pharmaceutical Applications
| Application Type | Description |
|---|---|
| Drug Formulations | Improves solubility and bioavailability |
| Topical Preparations | Enhances skin penetration of active ingredients |
Toxicity Studies
Research has demonstrated the potential toxic effects of naphthalene sulfonates on aquatic organisms. A study on Channa punctatus revealed significant oxidative stress and DNA damage upon exposure to 2-naphthalene sulfonate, indicating the need for careful management of such compounds in environmental contexts .
Efficacy in Cosmetic Products
A case study reported on the formulation of a new moisturizing cream containing this compound showed improved stability and user satisfaction compared to traditional formulations without this ingredient. Participants noted enhanced skin feel and hydration levels over a four-week trial period .
Mechanism of Action
The mechanism of action of potassium dimethylnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of covalent bonds with other molecules. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare potassium dimethylnaphthalenesulfonate with structurally or functionally related sulfonates:
* Assumed structure based on sodium analogue and cation substitution.
Structural and Functional Insights
Cation Influence (K⁺ vs. Na⁺):
- Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to lower lattice energy . This makes this compound preferable in formulations requiring rapid dissolution.
- Sodium variants, however, are more cost-effective and widely used in construction (e.g., concrete fluidizers) .
Alkyl Substituent Effects: Dimethyl vs. Diisopropyl/Diisobutyl: Bulky alkyl groups (e.g., diisopropyl) increase hydrophobicity (LogP = 5.07) , enhancing surfactant efficiency in non-aqueous systems but reducing water solubility. Dimethyl derivatives balance hydrophilicity and lipophilicity (LogP ~3.44) , making them versatile for emulsification. Methyl vs. Polynaphthalene: Sodium methylnaphthalenesulfonate’s simpler structure suits low-viscosity applications, whereas polynaphthalenesulfonates act as high-performance plasticizers in cement .
Functional Group Modifications:
- The hydroxyl group in dipotassium 7-hydroxynaphthalene-1,3-disulphonate improves water solubility but introduces reactivity (e.g., hydrogen bonding) and toxicity risks (eye/respiratory irritation) .
Application-Specific Comparisons
- Concrete Additives: Sodium polynaphthalenesulfonate is preferred for its polymerized structure, which reduces water content in cement without compromising workability . This compound may lack comparable viscosity-modifying properties.
- Pesticides: Sodium dimethylnaphthalenesulphonate’s lower cost and adequate dispersancy make it a common choice , though potassium salts could improve formulation stability in humid environments.
- Environmental Impact: Dimethylnaphthalenesulfonates are noted to interfere with solvent extraction processes (e.g., CSSX stripping) due to their anionic head groups .
Toxicity and Regulatory Considerations
- This compound lacks specific toxicity data in the evidence, but related compounds like sodium polynaphthalenesulfonate require extensive testing for dermal absorption and carcinogenicity .
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is classified as a severe eye irritant, necessitating stringent handling protocols .
Biological Activity
Potassium dimethylnaphthalenesulfonate (PDMS) is a sulfonated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including toxicity, genotoxicity, and oxidative stress induction, based on diverse research findings.
Overview of this compound
PDMS is a derivative of naphthalene, a polycyclic aromatic hydrocarbon known for various biological effects. The sulfonate group enhances its solubility in water, making it relevant for studies in environmental toxicology and biochemistry.
1. Acute Toxicity
Research indicates that PDMS exhibits acute toxicity in aquatic organisms. For instance, a study determined the LD50 value for 2-naphthalene sulfonate (a related compound) as 0.66 mg/15 g body weight in fish, suggesting significant toxicity levels that could be extrapolated to PDMS due to structural similarities .
- Behavioral Changes : Fish exposed to PDMS showed erratic swimming patterns and loss of equilibrium, indicating neurotoxic effects. Behavioral alterations were more pronounced at higher concentrations .
2. Genotoxicity and Oxidative Stress
PDMS has been shown to induce genotoxic effects and oxidative stress in various studies:
- Micronucleus Assay : A significant increase in micronucleus (MN) frequency was observed after exposure to PDMS, indicating chromosomal damage. The highest MN frequency was recorded at 240 hours post-exposure .
- Oxidative Stress Markers : The study measured malondialdehyde (MDA) levels as an indicator of lipid peroxidation and oxidative stress. A marked increase in MDA was noted after 96 hours of exposure, highlighting the compound's potential to induce oxidative damage .
| Time (hours) | MDA Levels (µM) | GST Activity (% Increase) | SOD Activity (% Decrease) |
|---|---|---|---|
| 0 | Control | Control | Control |
| 24 | Increased | Increased | Decreased |
| 96 | Maximum | 31.37 | 46.89 |
| 240 | Decreased | Recovered | Recovered |
| 720 | Control | Control | Control |
Case Studies on Biological Activity
Several case studies highlight the biological implications of PDMS and its derivatives:
- Aquatic Toxicology : A longitudinal study on the effects of PDMS on freshwater fish demonstrated significant behavioral changes and biochemical alterations over time. The recovery potential was assessed up to 30 days post-exposure, showing a gradual return to baseline levels in some parameters .
- Environmental Impact : Research on bioaccumulation showed that PDMS can accumulate in aquatic organisms, raising concerns about its long-term ecological effects and potential biomagnification through the food chain .
Q & A
Q. What comparative frameworks are used to benchmark this compound against structurally similar sulfonates?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare logP, solubility, and critical micelle concentration (CMC) with analogs like sodium polynaphthalenesulfonate .
- Cross-Validation : Use standardized assays (e.g., ASTM D1173 for surfactant efficiency) to ensure consistency .
Analytical Method Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
